Boc-NH-C4-acid (CAS 27219-07-4), also designated as Boc-5-aminovaleric acid or Boc-5-Ava-OH, is a highly pure, orthogonally protected aliphatic linker building block utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Featuring a fully saturated four-methylene spacer between a Boc-protected amine and a free carboxylic acid, it serves as a critical precursor for assembling alkyl-linked degraders. Unlike hydrophilic PEG linkers, this alkyl-class precursor imparts significant lipophilicity to the final molecule, which is essential for enhancing cell membrane permeability and modulating the entropic dynamics of ternary complex formation. It is the exact linker precursor utilized to synthesize benchmark degraders such as EED PROTAC 1 (AZ-14117230), which effectively degrades the PRC2 complex [1]. For procurement and scale-up, its high synthetic tractability via standard EDC/HATU coupling makes it a preferred choice for constructing hydrophobic PROTAC libraries .
Substituting Boc-NH-C4-acid with PEG-based linkers of similar length fundamentally alters the physicochemical profile of the resulting PROTAC, often reducing lipophilicity and compromising intracellular accumulation in target tissues. Furthermore, adjusting the alkyl chain length by even one methylene unit—such as substituting with Boc-GABA-OH (3 methylenes) or Boc-Ahx-OH (5 methylenes)—drastically alters the spatial distance and conformational flexibility between the E3 ligase ligand and the target warhead. In benchmark applications, this specific 4-methylene spacing is strictly required to achieve the optimal ternary complex geometry necessary for the potent degradation of targets like EZH2, EED, and SUZ12 with nanomolar efficiency [1]. Finally, utilizing crude or unprotected 5-aminovaleric acid instead of the Boc-protected form prevents the orthogonal, step-wise coupling required to avoid polymerization, severely reducing the yield of the heterobifunctional degrader .
In the development of EED PROTAC 1 (AZ-14117230), the 5-aminovaleric acid (4-methylene) linker was selected over longer or shorter alkyl variants to optimize the distance between the VHL E3 ligase ligand and the EED binder. PROTACs synthesized using this specific linker achieved potent inhibition of PRC2 enzyme activity (pIC50 ~ 8.1) and selective growth inhibition of PRC2-dependent cancer cells (GI50 = 49–58 nM) [1]. Altering the linker length typically disrupts the critical ternary complex geometry, leading to a precipitous drop in degradation efficiency and target ubiquitination.
| Evidence Dimension | Cancer cell growth inhibition (GI50) via optimized ternary complex |
| Target Compound Data | GI50 = 49–58 nM (PROTAC with 5-aminovaleric acid linker) |
| Comparator Or Baseline | Suboptimal linker lengths (mismatched alkyl chains) |
| Quantified Difference | Loss of nanomolar degradation potency when spacer distance is altered |
| Conditions | PRC2-dependent cancer cell proliferation assays |
Procuring the exact 4-methylene spacer is critical for replicating or scaling validated PROTACs targeting the PRC2 complex without requiring costly re-optimization of the linkerology.
Alkyl linkers such as Boc-NH-C4-acid are frequently selected over PEG-based linkers (e.g., PEG1 or PEG2) to increase the overall lipophilicity and metabolic stability of the PROTAC. While PEG linkers improve aqueous solubility, they can introduce oxidative liabilities and reduce passive membrane permeability. The fully saturated aliphatic chain of the C4-acid provides a stable, hydrophobic bridge that enhances the intracellular concentration of the degrader, a critical factor given the high molecular weight of typical PROTACs .
| Evidence Dimension | Linker lipophilicity and metabolic stability |
| Target Compound Data | High lipophilicity, fully saturated aliphatic stability |
| Comparator Or Baseline | PEG-based linkers (e.g., PEG1/PEG2) |
| Quantified Difference | Elimination of PEG-associated oxidative liabilities and improved passive cell permeability |
| Conditions | Intracellular PROTAC accumulation models |
Buyers must select alkyl linkers over PEG linkers when the target PROTAC suffers from poor cell permeability or when maximizing intracellular target engagement is the primary bottleneck.
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine terminus of Boc-NH-C4-acid enables highly controlled, directional coupling. When compared to crude or unprotected 5-aminovaleric acid, the Boc-protected precursor prevents unwanted homopolymerization during EDC/HATU-mediated amide bond formation with the E3 ligase ligand. Following the initial coupling, the Boc group is efficiently cleaved under mild acidic conditions, exposing the free amine for subsequent conjugation to the target warhead with >98% purity retention.
| Evidence Dimension | Coupling specificity and yield |
| Target Compound Data | Directional, 1:1 heterobifunctional coupling with no polymerization |
| Comparator Or Baseline | Unprotected 5-aminovaleric acid |
| Quantified Difference | Prevention of oligomeric byproducts, maximizing the yield of the desired PROTAC intermediate |
| Conditions | Standard EDC/HATU amide coupling conditions |
Procuring the Boc-protected form is an absolute requirement for the step-wise, high-yield synthesis of heterobifunctional molecules, directly impacting manufacturing costs and crude purity.
Utilizing Boc-NH-C4-acid to synthesize degraders targeting the PRC2 complex (EED, EZH2, SUZ12) where the 4-methylene distance is validated for optimal ternary complex formation [1].
Replacing hydrophilic PEG linkers with this aliphatic linker in PROTAC libraries to rescue compounds that exhibit poor passive cell membrane permeability or PEG-related oxidative instability.
Leveraging the Boc-protected amine for automated or manual solid-phase synthesis, allowing for clean, step-wise deprotection and coupling without cross-reactivity or homopolymerization.
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